molecular formula C21H27N3O4S B2938307 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide CAS No. 1359644-26-0

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide

Cat. No. B2938307
CAS RN: 1359644-26-0
M. Wt: 417.52
InChI Key: IKSFVIIYFWEJPM-UHFFFAOYSA-N
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Description

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AZD9291 and is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

AZD9291 is a third-generation 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide inhibitor that selectively targets the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide. The compound binds to the ATP-binding site of the 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide and inhibits its activity. This leads to the suppression of downstream signaling pathways that promote tumor growth and survival. AZD9291 has a high affinity for the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide, which allows for selective inhibition of the tumor cells while sparing normal cells.
Biochemical and Physiological Effects:
AZD9291 has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. The compound has been shown to inhibit tumor growth and induce tumor regression in patients with 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide-mutated NSCLC. AZD9291 also has a favorable safety profile, with minimal side effects in patients. The compound has been shown to have a high selectivity for the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide, which allows for targeted inhibition of tumor cells while sparing normal cells.

Advantages and Limitations for Lab Experiments

AZD9291 has several advantages for lab experiments, including its high selectivity for the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide, favorable safety profile, and significant efficacy in preclinical and clinical studies. However, there are also some limitations to the use of AZD9291 in lab experiments. The compound is relatively expensive and may not be readily available for all researchers. Additionally, the compound may have limited efficacy in patients with 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide wild-type NSCLC.

Future Directions

There are several future directions for the research and development of AZD9291. One potential direction is the combination of AZD9291 with other targeted therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Another direction is the investigation of the use of AZD9291 in other types of cancer, such as breast cancer and colorectal cancer. Additionally, there is a need for the development of biomarkers to predict response to AZD9291 and identify patients who are most likely to benefit from the treatment.

Synthesis Methods

The synthesis of AZD9291 involves a series of chemical reactions that lead to the formation of the final compound. The starting materials for the synthesis are 4-bromo-3-fluoroaniline and 2-chloro-5-nitropyridine. The reaction between these two compounds results in the formation of 2-chloro-5-(4-bromo-3-fluoroanilino)pyridine. This compound is then subjected to a series of reactions, including sulfonylation, reduction, and acetylation, to yield the final product, AZD9291.

Scientific Research Applications

AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The compound has shown significant efficacy in patients with 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide-mutated NSCLC, which accounts for approximately 10-15% of all NSCLC cases. AZD9291 selectively targets the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide and inhibits its activity, leading to the suppression of tumor growth. The compound has also shown a favorable safety profile, with minimal side effects in patients.

properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-2-17-8-7-9-18(14-17)22-20(25)16-23-15-19(10-11-21(23)26)29(27,28)24-12-5-3-4-6-13-24/h7-11,14-15H,2-6,12-13,16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSFVIIYFWEJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide

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